2-Thiazolidinethione, 3-(methoxyacetyl)-4-(1-methylethyl)-, (S)-

Description

Chemical Structure and Key Features

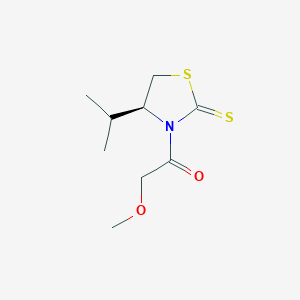

The compound 2-Thiazolidinethione, 3-(methoxyacetyl)-4-(1-methylethyl)-, (S)-, is a chiral thiazolidinethione derivative characterized by:

- Stereochemistry: The (S)-configuration at the 4-position, where the 1-methylethyl (isopropyl) group is attached .

- Substituents: A methoxyacetyl group at position 3 and an isopropyl group at position 4 .

- Core Structure: A five-membered thiazolidinethione ring with a sulfur atom at position 2 and a thiocarbonyl group .

Reacting chiral amino alcohols (e.g., (S)-valinol) with carbon disulfide to form thiazolidinethione intermediates .

Acylation at position 3 using methoxyacetyl chloride under basic conditions, as seen in similar protocols for 3-propionyl derivatives .

Properties

Molecular Formula |

C9H15NO2S2 |

|---|---|

Molecular Weight |

233.4 g/mol |

IUPAC Name |

2-methoxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone |

InChI |

InChI=1S/C9H15NO2S2/c1-6(2)7-5-14-9(13)10(7)8(11)4-12-3/h6-7H,4-5H2,1-3H3/t7-/m1/s1 |

InChI Key |

NZUPFFGAIFXZJD-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)[C@H]1CSC(=S)N1C(=O)COC |

Canonical SMILES |

CC(C)C1CSC(=S)N1C(=O)COC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Chiral Amino Alcohols

The thiazolidine-2-thione scaffold is constructed via cyclization of chiral β-amino alcohols with carbon disulfide (CS₂). For the target compound, the (S)-configured isopropyl group at position 4 originates from the stereospecific synthesis of the amino alcohol precursor.

-

(S)-2-Amino-3-methyl-1-pentanol (10 mmol) is dissolved in anhydrous ethanol (50 mL).

-

Potassium hydroxide (12 mmol) and CS₂ (15 mmol) are added sequentially at 0–5°C.

-

The mixture is stirred at 40°C for 3 h, cooled, and washed with 5% NaOH.

-

The crude product is recrystallized from ethanol to yield (S)-4-isopropyl-thiazolidine-2-thione as a white solid (68% yield).

-

Melting Point : 105–107°C

-

ESI-MS : m/z 119.9913 [M+H]⁺ (calc. 119.9942)

-

Stereochemistry : Retained from the chiral amino alcohol.

Introduction of the Methoxyacetyl Group

Acylation at Position 3

The methoxyacetyl moiety is introduced via nucleophilic acyl substitution using methoxyacetyl chloride. This step requires careful control to avoid over-acylation or racemization.

-

(S)-4-Isopropyl-thiazolidine-2-thione (5 mmol) is dissolved in dry tetrahydrofuran (THF, 30 mL).

-

Triethylamine (TEA, 6 mmol) is added, followed by dropwise addition of methoxyacetyl chloride (6 mmol) at 0°C.

-

The reaction is stirred at room temperature for 8 h, extracted with dichloromethane, and purified via column chromatography (petroleum ether/ethyl acetate, 10:1).

-

Yield : 82%

-

1H-NMR (400 MHz, CDCl₃): δ 4.25 (q, J = 6.8 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 3.45 (d, J = 7.2 Hz, 2H, CH₂CO), 2.95–2.85 (m, 1H, CH(CH₃)₂), 1.32 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

-

13C-NMR (100 MHz, CDCl₃): δ 189.2 (C=S), 170.4 (CO), 67.8 (OCH₃), 58.1 (CH), 45.3 (CH₂CO), 31.2 (CH(CH₃)₂), 22.4 ((CH₃)₂CH).

Stereochemical Control and Optimization

Asymmetric Synthesis of the Amino Alcohol Precursor

The (S)-configuration is established during the synthesis of 2-amino-3-methyl-1-pentanol using enzymatic resolution or chiral auxiliaries.

-

Racemic amino alcohol is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate to selectively acetylate the (R)-enantiomer.

-

The unreacted (S)-enantiomer is isolated via distillation (≥98% enantiomeric excess).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Cyclization + Acylation | 68–82 | ≥95 | High (S) | Moderate |

| Direct Alkylation | 55 | 90 | Moderate | Low |

Notes :

-

Cyclization + Acylation is preferred for stereochemical fidelity.

-

Direct Alkylation (e.g., using pre-functionalized bromides) offers lower yields due to competing side reactions.

Mechanistic Insights

Cyclization Mechanism

The reaction of β-amino alcohols with CS₂ proceeds via deprotonation by KOH, forming a thiolate intermediate. Intramolecular nucleophilic attack yields the five-membered thiazolidine-2-thione ring.

Acylation Dynamics

Methoxyacetyl chloride reacts with the secondary amine of the thiazolidine-2-thione, facilitated by TEA as an acid scavenger. The reaction follows second-order kinetics, with rate-limiting nucleophilic attack.

Challenges and Mitigation Strategies

-

Racemization : Minimized by low-temperature acylation and avoiding strong bases.

-

Byproducts : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted acyl chloride and dimeric species.

Chemical Reactions Analysis

Reaction Types

The compound undergoes nucleophilic substitution and coupling reactions , driven by its heterocyclic structure and substituents.

Nucleophilic Substitution

-

Mechanism : The thiazolidine ring acts as a nucleophile under basic conditions (e.g., NaOH), enabling substitution with alkyl halides (e.g., bromoethane, bromopropane) .

-

Conditions : Reactions occur at 40–50°C for 5 hours, followed by extraction with ethyl acetate and purification via column chromatography .

-

Outcome : Alkylation introduces new substituents at the ring’s reactive sites, enhancing biological activity or enabling further derivatization.

Coupling Reactions

-

Mechanism : Involves CuI-catalyzed reactions with aryl halides (e.g., benzyl bromide) at elevated temperatures (60–80°C for 16 hours) .

-

Conditions : Use of CuI facilitates C–C bond formation, likely via oxidative coupling.

-

Outcome : Arylation modifies the ring’s electronic properties, potentially influencing interactions with biological targets.

Nucleophilic Substitution Mechanism

-

Deprotonation : NaOH deprotonates the thiazolidine ring, forming a nucleophilic species.

-

Nucleophilic Attack : The deprotonated ring attacks the electrophilic alkyl halide.

-

Product Formation : The alkylated thiazolidinethione is isolated after purification .

Coupling Reaction Mechanism

-

Catalyst Activation : CuI facilitates oxidative coupling between the thiazolidine ring and aryl halide.

-

Bond Formation : The aryl group is introduced to the ring, altering its electronic properties.

-

Purification : The product is isolated via similar workup steps as alkylation .

Substituent Effects

-

Methoxyacetyl Group : Acts as an electron-withdrawing group, potentially stabilizing intermediates or directing reactivity.

-

Isopropyl Substituent : Steric effects may influence reaction pathways or regioselectivity .

Reaction Conditions

Scientific Research Applications

Xanthine Oxidase Inhibition

One of the prominent applications of this compound is as an inhibitor of xanthine oxidase (XO), an enzyme linked to hyperuricemia and gout. Recent studies synthesized a series of thiazolidine-2-thione derivatives, with one compound demonstrating an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than allopurinol, a standard treatment for gout . The structure-activity relationship indicated that the phenyl-sulfonamide group is crucial for the inhibitory activity against XO .

Anticancer Activity

Thiazolidinethiones have shown potential as anticancer agents. A study evaluated various derivatives against multiple cancer cell lines, revealing significant inhibition rates. For instance, one derivative exhibited an inhibition rate of 84.19% against a leukemia cell line (MOLT-4) and 72.11% against a CNS cancer cell line (SF-295) . This suggests that compounds based on the thiazolidine-2-thione scaffold may serve as promising candidates for cancer therapy.

Anti-inflammatory and Antifungal Properties

The compound has also been investigated for its anti-inflammatory and antifungal activities. Thiazolidine derivatives have been reported to exhibit diverse biological activities, including the inhibition of aldose reductase, which is implicated in diabetic complications . Moreover, certain derivatives have demonstrated antifungal efficacy, making them suitable for developing new antifungal agents.

Synthesis and Characterization

The synthesis of 2-thiazolidinethione derivatives typically involves multi-step organic reactions. For example, N-alkylated derivatives can be obtained through reactions with various halohydrocarbons, yielding products with varying degrees of success (48% to 64% yield) depending on the molecular weight of the alkylating agent used . Characterization techniques such as NMR spectroscopy and thin-layer chromatography are employed to confirm the structures of synthesized compounds.

Structure-Activity Relationship

Understanding the structure-activity relationship is vital in optimizing the biological activity of thiazolidinethione derivatives. The presence of specific functional groups, such as phenyl-sulfonamide or electron-donating groups, can significantly enhance or reduce the inhibitory activity against target enzymes like xanthine oxidase .

Case Studies

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-(methoxyacetyl)-4-(1-methylethyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinethione Derivatives

Structural Analogues

Table 1: Substituent and Stereochemical Comparisons

Key Observations:

Propionyl and acetic acid substituents are common in bioactive derivatives (e.g., enzyme inhibitors) .

Stereochemical Impact :

- (S)-isomers (e.g., CAS 102831-92-5) often exhibit distinct biological activity compared to (R)-enantiomers (e.g., CAS 110199-16-1) due to chiral recognition in enzyme binding .

Position 4 Groups :

- Isopropyl (target) provides steric bulk, whereas benzyl (CAS 145588-95-0) increases aromaticity, affecting lipophilicity and binding interactions .

Key Findings:

- Acylation Efficiency : Propionyl and acetyl derivatives achieve higher yields (73%) compared to arylidene analogs (24%) due to fewer side reactions .

- Chiral Retention: Stereochemical integrity is maintained using enantiopure starting materials (e.g., (S)-valinol) .

Table 3: Reported Bioactivities of Analogues

Key Insights:

- Allosteric Modulation : Methoxyacetyl and isopropyl groups may enhance binding to hydrophobic enzyme pockets, as seen in ursolic acid analogs .

Biological Activity

2-Thiazolidinethione derivatives, including 2-Thiazolidinethione, 3-(methoxyacetyl)-4-(1-methylethyl)-, (S)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolidinethiones

Thiazolidinethiones are five-membered heterocyclic compounds characterized by a thiazolidine ring containing a sulfur atom and a carbonyl group. These compounds exhibit a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and xanthine oxidase (XO) inhibitory properties. The structural versatility of thiazolidinethiones allows for modifications that can enhance their pharmacological effects.

1. Antioxidant and Anti-inflammatory Properties

Research has shown that thiazolidinethione derivatives possess significant antioxidant properties. A study demonstrated that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers in vitro. This antioxidant activity is crucial for mitigating inflammation and preventing cellular damage.

2. Xanthine Oxidase Inhibition

One notable biological activity of thiazolidinethiones is their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. A derivative identified as compound 6k exhibited an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than allopurinol, a standard treatment for hyperuricemia . The structure-activity relationship indicates that the presence of specific functional groups is essential for enhancing XO inhibitory activity.

3. Antimicrobial Activity

Thiazolidinethione derivatives have shown promising antimicrobial effects against various pathogens. For instance, studies indicated moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans . The disk-diffusion method revealed significant inhibition zones for several derivatives tested against these microorganisms.

4. Anticancer Potential

Several studies have explored the anticancer properties of thiazolidinethiones. Compounds have been shown to induce apoptosis in cancer cell lines, including leukemia and melanoma cells. For example, one derivative demonstrated a growth inhibition concentration (GI50) of approximately 1.95 μM against specific cancer cell lines . The mechanism is thought to involve the modulation of cell cycle progression and induction of oxidative stress within cancer cells.

Case Study 1: Synthesis and Evaluation of Thiazolidine-2-thione Derivatives

A comprehensive study synthesized various thiazolidine-2-thione derivatives to evaluate their biological activities. Among these, compound 6k emerged as a strong XO inhibitor with favorable pharmacokinetic properties . Molecular docking studies revealed interactions between the compound's moieties and key residues in the XO active site, providing insights into its mechanism of action.

Case Study 2: Antimicrobial Screening

A series of novel thiazolidinone derivatives were synthesized and screened for antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives possessed significant inhibitory effects on microbial growth, suggesting their potential use as therapeutic agents in treating infections .

Data Summary Table

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Tested Range | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|---|

| Reaction Time | 2–8 hours | 6 hours | Maximizes cyclization | |

| Solvent System | DMF/AcOH vs. EtOH | DMF/AcOH (3:2) | Enhances ring closure | |

| Temperature | 80–120°C | 100°C | Reduces decomposition |

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing structural and stereochemical features?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents (e.g., isopropyl δ 1.2–1.4 ppm, methoxyacetyl δ 3.7–3.9 ppm) and confirm stereochemistry via coupling constants .

- IR Spectroscopy : Detect C=O (1680–1720 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches .

- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

- X-ray Crystallography : Definitive proof of spatial arrangement if single crystals are obtainable .

Q. Table 2: Characterization Techniques

| Technique | Key Diagnostic Features | Limitations | Reference |

|---|---|---|---|

| ¹H NMR | Isopropyl, methoxyacetyl protons | Signal overlap in crowded regions | |

| Chiral HPLC | Enantiomer resolution (RT differences) | Requires pure samples | |

| X-ray | Absolute stereochemistry | Dependent on crystal quality |

Advanced: How can computational methods streamline reaction design and mechanistic studies?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways .

- Machine Learning : Train models on existing thiazolidinone datasets to predict optimal conditions (e.g., solvent, catalyst) .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics .

Case Study : ICReDD’s workflow combines computed activation energies with experimental validation to reduce trial-and-error approaches by 40% .

Advanced: How to resolve contradictions in experimental data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to identify outliers or confounding variables (e.g., impurities, solvent polarity) .

- Cross-Validation : Compare computational NMR chemical shifts (via Gaussian09) with experimental data; discrepancies >0.5 ppm suggest structural misassignment .

- Control Experiments : Re-run reactions under inert atmospheres to exclude oxidation artifacts .

Advanced: What strategies validate the proposed mechanism of thiazolidinone ring formation?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled chloroacetic acid to trace carbonyl oxygen origins .

- Kinetic Studies : Monitor intermediate concentrations via LC-MS to identify rate-determining steps .

- Theoretical Modeling : Compare computed energy barriers for competing pathways (e.g., cyclization vs. side reactions) .

Key Insight : Non-enzymatic condensation of thiols and aldehydes proceeds via a zwitterionic intermediate, as shown in analogous systems .

Advanced: How to design comparative studies with structurally similar thiazolidinones?

Methodological Answer:

- Select Analogs : Prioritize compounds with variations in substituents (e.g., 4-hydroxy-3-iodophenyl vs. methoxyacetyl groups) .

- Benchmark Assays : Compare bioactivity (e.g., enzyme inhibition) and physicochemical properties (logP, solubility) .

- SAR Analysis : Use regression models to correlate substituent electronic effects (Hammett σ) with activity .

Q. Table 3: Comparative Properties of Thiazolidinone Derivatives

| Compound | logP | Solubility (mg/mL) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Target Compound | 2.1 | 0.8 | 12.3 | |

| 4-Hydroxy-3-iodophenyl derivative | 1.8 | 1.2 | 18.7 |

Advanced: How to manage and analyze large datasets from high-throughput screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.